molecular formula C15H21N3O4 B7087747 Methyl 2-[(2-ethyloxan-4-yl)carbamoylamino]pyridine-4-carboxylate

Methyl 2-[(2-ethyloxan-4-yl)carbamoylamino]pyridine-4-carboxylate

Cat. No.: B7087747
M. Wt: 307.34 g/mol
InChI Key: DFVZOTAAUZJTHS-UHFFFAOYSA-N
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Description

Methyl 2-[(2-ethyloxan-4-yl)carbamoylamino]pyridine-4-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with a carbamoylamino group and an ethyloxan moiety, making it a unique structure for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-ethyloxan-4-yl)carbamoylamino]pyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-ethyloxan-4-amine with pyridine-4-carboxylic acid methyl ester in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-ethyloxan-4-yl)carbamoylamino]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkoxides or amines in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-[(2-ethyloxan-4-yl)carbamoylamino]pyridine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-[(2-ethyloxan-4-yl)carbamoylamino]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2-methyloxan-4-yl)carbamoylamino]pyridine-4-carboxylate
  • Methyl 2-[(2-propyloxan-4-yl)carbamoylamino]pyridine-4-carboxylate
  • Methyl 2-[(2-butyloxan-4-yl)carbamoylamino]pyridine-4-carboxylate

Uniqueness

Methyl 2-[(2-ethyloxan-4-yl)carbamoylamino]pyridine-4-carboxylate is unique due to its specific ethyloxan moiety, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

methyl 2-[(2-ethyloxan-4-yl)carbamoylamino]pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-3-12-9-11(5-7-22-12)17-15(20)18-13-8-10(4-6-16-13)14(19)21-2/h4,6,8,11-12H,3,5,7,9H2,1-2H3,(H2,16,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVZOTAAUZJTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(CCO1)NC(=O)NC2=NC=CC(=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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